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Thiopropionaldehyd - 16696-81-4

Thiopropionaldehyd

Catalog Number: EVT-8935072
CAS Number: 16696-81-4
Molecular Formula: C3H6S
Molecular Weight: 74.15 g/mol
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Product Introduction

Synthesis Analysis

Thiopropionaldehyde can be synthesized through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of methyl mercaptan with propionaldehyde. This reaction typically requires acidic or basic catalysts to facilitate the formation of the thiol group.

Technical Details:

Molecular Structure Analysis

The molecular structure of thiopropionaldehyde features a carbon chain with a thiol group attached. The structural formula can be represented as follows:

Structure CH3CH2CH SH CHO\text{Structure }\quad \text{CH}_3\text{CH}_2\text{CH SH }\text{CHO}

Data:

  • Molecular Weight: Approximately 104.17 g/mol.
  • Functional Groups: Aldehyde (-CHO) and thiol (-SH).
  • Geometry: The molecule exhibits a tetrahedral geometry around the carbon atoms due to sp³ hybridization.
Chemical Reactions Analysis

Thiopropionaldehyde participates in various chemical reactions characteristic of aldehydes and thiols. Key reactions include:

  1. Nucleophilic Addition: Thiopropionaldehyde can undergo nucleophilic addition reactions with Grignard reagents or other nucleophiles, leading to the formation of alcohols.
  2. Oxidation: The aldehyde group can be oxidized to form thioesters or carboxylic acids under specific conditions.
  3. Condensation Reactions: Thiopropionaldehyde can react with amines to form thiazolidine derivatives through condensation processes.

Technical Details:

  • The reactivity of thiopropionaldehyde is influenced by both the aldehyde and thiol functional groups, allowing it to participate in diverse organic synthesis pathways.
Mechanism of Action

The mechanism of action for thiopropionaldehyde primarily revolves around its interactions in biological systems and its role as a flavor compound. When introduced into food matrices, it can interact with various proteins and enzymes, influencing flavor perception and aroma release.

Process:

  1. Flavor Release: Upon heating or enzymatic action, thiopropionaldehyde can release volatile sulfur compounds that contribute to the characteristic aromas in cooked foods.
  2. Biological Interactions: It may also interact with olfactory receptors, enhancing sensory experiences related to food consumption.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic pungent smell associated with sulfur compounds.
  • Boiling Point: Approximately 120 °C.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties:

  • Reactivity: Reacts readily with oxidizing agents and nucleophiles.
  • Stability: Relatively stable under normal conditions but sensitive to extreme pH levels.

Relevant analytical data includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used to characterize this compound.

Applications

Thiopropionaldehyde finds applications primarily in the food industry due to its flavor-enhancing properties. It is utilized in:

  1. Flavoring Agents: Used in various food products to impart a distinctive aroma.
  2. Fermented Foods: Plays a role in the flavor profile of fermented products like cheese and certain meats.
  3. Research Applications: Studied for its potential health effects and as a biomarker in food consumption studies.

Properties

CAS Number

16696-81-4

Product Name

Thiopropionaldehyd

IUPAC Name

propanethial

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-2-3-4/h3H,2H2,1H3

InChI Key

UXBLKIPIXRLLBH-UHFFFAOYSA-N

Canonical SMILES

CCC=S

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